molecular formula C12H17N5O4 B12397405 (2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol

(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol

Cat. No.: B12397405
M. Wt: 295.29 g/mol
InChI Key: VZNPPUSZNNZBJU-FMSDMSHPSA-N
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Description

The compound (2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol is a nucleoside analog. It is structurally related to naturally occurring nucleosides and plays a significant role in various biochemical processes. This compound is particularly notable for its applications in medicinal chemistry, where it is used as a building block for antiviral and anticancer drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol typically involves the following steps:

    Glycosylation: The initial step involves the glycosylation of a suitable sugar moiety with a purine base. This is often achieved using a Lewis acid catalyst under anhydrous conditions.

    Hydroxylation: The hydroxylation of the sugar moiety is carried out using specific oxidizing agents to introduce hydroxyl groups at the desired positions.

    Methylation: The methylation of the purine base is performed using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Large batch reactors are used to carry out the glycosylation and hydroxylation reactions.

    Purification: The crude product is purified using chromatographic techniques to remove impurities and obtain the desired compound in high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed on the purine base to modify its electronic properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Nucleophiles: Various nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions include modified nucleosides with altered functional groups, which can exhibit different biological activities.

Scientific Research Applications

Chemistry

In chemistry, (2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol is used as a precursor for the synthesis of various nucleoside analogs. These analogs are valuable tools for studying nucleic acid interactions and enzyme mechanisms.

Biology

In biological research, this compound is used to investigate the mechanisms of DNA and RNA synthesis. It serves as a substrate for polymerases and other enzymes involved in nucleic acid metabolism.

Medicine

In medicine, the compound is a key component of antiviral and anticancer drugs. It is incorporated into the DNA or RNA of viruses or cancer cells, leading to the termination of replication and cell death.

Industry

In the pharmaceutical industry, this compound is used in the large-scale production of nucleoside analog drugs. It is also employed in the development of diagnostic tools and assays for detecting viral infections and cancer.

Mechanism of Action

The mechanism of action of (2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it disrupts the normal replication process by causing chain termination. This is achieved through the following steps:

    Incorporation: The compound is incorporated into the growing DNA or RNA chain by polymerases.

    Chain Termination: The presence of the modified nucleoside prevents further elongation of the nucleic acid chain, leading to termination of replication.

    Inhibition of Enzymes: The compound can also inhibit enzymes involved in nucleic acid synthesis, further preventing replication.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A nucleoside analog used primarily for the treatment of herpes simplex virus infections.

    Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.

    Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.

Uniqueness

The uniqueness of (2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol lies in its specific structural modifications, which confer distinct biological activities. Unlike other nucleoside analogs, this compound exhibits a unique combination of antiviral and anticancer properties, making it a versatile tool in both research and therapeutic applications.

Properties

Molecular Formula

C12H17N5O4

Molecular Weight

295.29 g/mol

IUPAC Name

(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C12H17N5O4/c1-12(20)8(19)6(3-18)21-11(12)17-5-16-7-9(13-2)14-4-15-10(7)17/h4-6,8,11,18-20H,3H2,1-2H3,(H,13,14,15)/t6-,8+,11-,12?/m1/s1

InChI Key

VZNPPUSZNNZBJU-FMSDMSHPSA-N

Isomeric SMILES

CC1([C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC)CO)O)O

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)NC)CO)O)O

Origin of Product

United States

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